(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196431
InChI: InChI=1S/C20H16N2O6/c1-11-10-15(21-28-11)22-17(12-5-7-13(26-2)8-6-12)16(19(24)20(22)25)18(23)14-4-3-9-27-14/h3-10,17,24H,1-2H3
SMILES:
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC20196431

Molecular Formula: C20H16N2O6

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C20H16N2O6
Molecular Weight 380.3 g/mol
IUPAC Name 3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C20H16N2O6/c1-11-10-15(21-28-11)22-17(12-5-7-13(26-2)8-6-12)16(19(24)20(22)25)18(23)14-4-3-9-27-14/h3-10,17,24H,1-2H3
Standard InChI Key JDDQDKAMGZNOKR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name systematically describes its structure: a pyrrolidine-2,3-dione ring (positions 2 and 3 ketone groups) substituted at position 1 with a 5-methyl-1,2-oxazol-3-yl group, at position 5 with a 4-methoxyphenyl group, and at position 4 with a furan-2-yl(hydroxy)methylidene moiety. The (4E) designation indicates the trans configuration of the exocyclic double bond in the methylidene group .

Molecular Formula and Weight

  • Molecular Formula: C₂₀H₁₆N₂O₆

  • Molecular Weight: 380.3 g/mol

Key Structural Features

  • Pyrrolidine-2,3-dione Core: A five-membered ring with two ketone groups, contributing to electrophilic reactivity and hydrogen-bonding potential .

  • Furan-2-yl(hydroxy)methylidene: A conjugated system with a hydroxyl group, enabling keto-enol tautomerism and redox activity.

  • 4-Methoxyphenyl: An electron-rich aromatic ring capable of π-π stacking and hydrophobic interactions .

  • 5-Methyl-1,2-oxazol-3-yl: A nitrogen-oxygen heterocycle with potential hydrogen-bond acceptor sites.

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Canonical SMILESCC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
InChIKeyJDDQDKAMGZNOKR-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous pyrrolidine-dione derivatives .

Proposed Synthesis Route

  • Formation of the Pyrrolidine-2,3-dione Core: Cyclocondensation of a β-keto ester with an amine, followed by oxidation to introduce the dione functionality .

  • Introduction of the 5-Methyl-1,2-oxazol-3-yl Group: Huisgen cycloaddition or nucleophilic substitution to attach the oxazole moiety.

  • 4-Methoxyphenyl Substitution: Friedel-Crafts acylation or Suzuki coupling to incorporate the aromatic ring .

  • Furan-2-yl(hydroxy)methylidene Addition: Knoevenagel condensation between a furfural derivative and the dione core.

Table 2: Synthetic Considerations

StepReaction TypeKey Reagents/ConditionsYield Optimization Strategies
1CyclocondensationEthyl acetoacetate, NH₃, ΔMicrowave-assisted synthesis
2Oxazole FormationChloroacetone, NaN₃, CuISolvent-free conditions
3Aromatic Substitution4-Methoxyphenylboronic acid, Pd(PPh₃)₄Ligand screening
4Knoevenagel CondensationFurfural, piperidine, EtOHpH control (7–8)

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents at positions 1, 4, and 5 may impede reaction kinetics.

  • Stereochemical Control: Ensuring the (4E) configuration requires precise temperature and catalyst selection.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,710 cm⁻¹ (pyrrolidine-dione), ν(OH) at ~3,200 cm⁻¹ (hydroxy group), and ν(C-O-C) at ~1,250 cm⁻¹ (methoxy) .

  • ¹H NMR: Anticipated signals: δ 7.8–7.6 ppm (furan protons), δ 6.9–6.7 ppm (methoxyphenyl), δ 2.5 ppm (oxazole methyl) .

  • Mass Spectrometry: Molecular ion peak at m/z 380.3 [M]⁺, with fragments at m/z 248 (loss of furan-carbonyl) and 121 (methoxyphenyl).

Thermodynamic and Solubility Data

  • Melting Point: Estimated 215–220°C (based on analogs ).

  • logP: Predicted 2.1 (Moderately lipophilic; ALogPS).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF.

Computational and In Silico Insights

Molecular Docking

Docking studies of analogs reveal:

  • Hydrogen Bonding: Between dione carbonyls and enzyme active-site residues (e.g., α-glucosidase His674) .

  • Hydrophobic Interactions: Methoxyphenyl and oxazole groups occupy hydrophobic pockets in fungal CYP51 .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (2.1 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (LD₅₀ > 2,000 mg/kg in mice) .

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